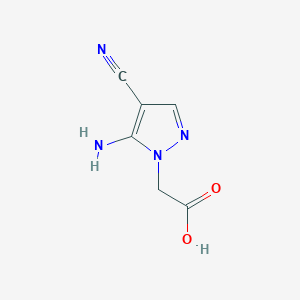

![molecular formula C15H11N5O3S2 B3014906 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034363-70-5](/img/structure/B3014906.png)

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

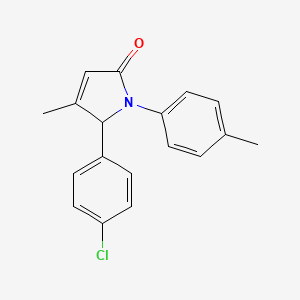

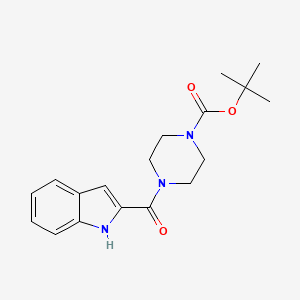

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, also known as FPB-TS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is characterized by significant molecular twists, as seen in related compounds. For example, in a structurally similar compound, the dihedral angles between the pyrazole ring and each of the furan and benzene rings are notably distinct, indicating a complex structure that may influence its chemical reactivity and potential applications in scientific research (Asiri et al., 2012).

Application in Synthesis and Catalysis

Compounds similar to this compound have been used as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting its role in promoting environmentally friendly synthesis methods (Khazaei et al., 2015).

Antiproliferative Activities

Related pyrazole-sulfonamide derivatives have demonstrated antiproliferative activities against various cancer cell lines. A series of these compounds showed selective effects against rat brain tumor cells (C6), with some exhibiting broad-spectrum antitumor activity. This suggests potential applications in cancer research and therapy (Mert et al., 2014).

Antimicrobial and Antifungal Activities

Derivatives of the this compound framework have shown promising antimicrobial and antifungal properties. Compounds with similar structures were effective against various bacteria and fungi, suggesting a potential role in developing new antimicrobial agents (Patel et al., 2015).

Electrochemical and Optical Properties

In the field of materials science, furan and benzochalcogenodiazole-based polymers, related to the compound , have been synthesized for their unique electrochemical and optical properties. These polymers exhibit multicolor characteristics at different redox states and have low band gaps, making them interesting for applications in electronics and optoelectronics (İçli-Özkut et al., 2013).

Nematicidal Activity

Some sulfonamide derivatives display significant nematicidal activity, suggesting potential use in agriculture for pest control. Compounds with a similar chemical structure have shown effectiveness against specific nematodes, indicating their potential as bioactive agents in pest management (Reddy et al., 2010).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit significant activity against lung carcinoma cell lines and Mycobacterium tuberculosis H37Ra . These targets play a crucial role in the proliferation of cancer cells and the survival of tuberculosis bacteria, respectively.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit cytotoxic effects against lung carcinoma cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to cell death.

Biochemical Pathways

Similar compounds have been found to exhibit anti-cancer and anti-tubercular activities . This suggests that the compound may affect pathways related to cell proliferation and bacterial survival.

Result of Action

Similar compounds have been found to exhibit cytotoxic effects against lung carcinoma cell lines and significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound may lead to cell death in these targets.

Propriétés

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3S2/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVVZGVXLAOARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)

![2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B3014837.png)

![4-(3-Methoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B3014843.png)